molecular formula C31H26ClN3O3S2 B2506064 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 850933-14-1

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2506064
CAS RN: 850933-14-1
M. Wt: 588.14
InChI Key: KDKXIZCJBDVZRF-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H26ClN3O3S2 and its molecular weight is 588.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Nassar et al. (2011) detailed the synthesis of diarylpyrazoles containing a phenylsulfonyl moiety, which demonstrated significant anti-inflammatory activity, comparing favorably with indomethacin but with a lower gastrointestinal profile. This synthesis pathway could potentially be applicable to compounds with similar structural characteristics, such as the chemical E. Nassar, H. Abdel‐Aziz, Hany S. Ibrahim, & A. Mansour, 2011.

  • Androsov et al. (2010) described an efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes, which might offer insights into the synthesis of complex molecules including the compound of interest D. A. Androsov, A. Solovyev, M. Petrov, R. Butcher, & J. Jasinski, 2010.

Antimicrobial Activity

Molecular Docking Studies

  • Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties, which were then evaluated for antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating potential for the compound of interest in similar applications Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN3O3S2/c1-21-12-14-22(15-13-21)28-17-26(29-11-6-16-39-29)33-35(28)31(36)20-40(37,38)30-19-34(27-10-5-3-8-24(27)30)18-23-7-2-4-9-25(23)32/h2-16,19,28H,17-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKXIZCJBDVZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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